
6-Cyclobutylpyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutylpyridine-3-carbaldehyde is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of 6-Cyclobutylpyridine-3-carbaldehyde, there are studies on the synthesis of related compounds. For instance, a study on Pyridinecarboxaldehydes discusses the structural, energetic, and vibrational properties of monosubstituted pyridines, where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . Another study discusses retrosynthetic analysis of Grignard products, which could potentially be relevant .Scientific Research Applications
Health and Medicine
6-Cyclobutylpyridine-3-carbaldehyde: is utilized in the pharmaceutical industry as a precursor for synthesizing various compounds. Its structure is pivotal in the development of drugs that can interact with biological systems, potentially leading to treatments for diseases. For instance, it can be used to create molecules that target specific receptors or enzymes within the body .
Material Science
In material science, this compound serves as a building block for creating polymers with specific electronic and optical properties. These polymers can be used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, which are essential for energy-efficient technologies .
Energy
The unique properties of 6-Cyclobutylpyridine-3-carbaldehyde make it suitable for research in energy applications. It can be involved in the synthesis of materials for energy storage and conversion, contributing to the development of more efficient batteries and solar cells .
Environmental Science
This compound may also find applications in environmental science, particularly in the synthesis of materials that can aid in pollution control and waste management. It could be used to create catalysts that help in breaking down harmful substances or in the development of sensors for monitoring environmental pollutants .
Food Science
In the realm of food science, 6-Cyclobutylpyridine-3-carbaldehyde could be used to enhance the properties of food packaging materials, making them more resistant to environmental factors and extending the shelf life of food products .
Biotechnology
Biotechnological applications might include the use of this compound in the development of bio-based materials or as a part of systems within synthetic biology frameworks. It could play a role in creating more efficient enzymes or other biological agents used in various industrial processes .
Nanotechnology
The compound’s potential in nanotechnology could be explored in the creation of nano-sized materials with specific functions, such as drug delivery systems or nano-catalysts for chemical reactions, enhancing the precision and efficiency of these processes .
Pharmaceuticals
6-Cyclobutylpyridine-3-carbaldehyde: is a valuable compound in the pharmaceutical industry for the development of new medicinal drugs. It can be used to synthesize active pharmaceutical ingredients (APIs) that require a pyridine moiety as a core structure, which is common in many therapeutic agents .
Safety and Hazards
properties
IUPAC Name |
6-cyclobutylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-7-8-4-5-10(11-6-8)9-2-1-3-9/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLBIVXKCCORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2884411.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2884413.png)
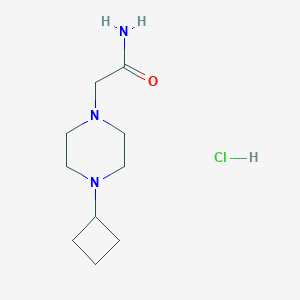
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2884415.png)
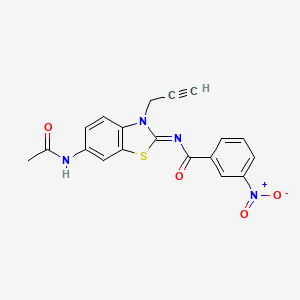
![3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2884419.png)
![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2884420.png)
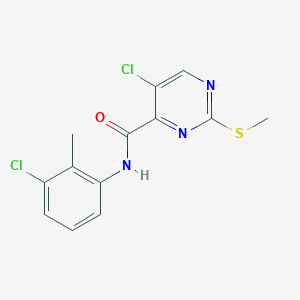
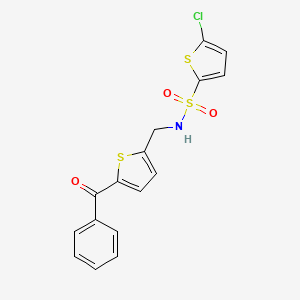
![5,8-Dioxaspiro[3.5]nonan-9-one](/img/structure/B2884423.png)

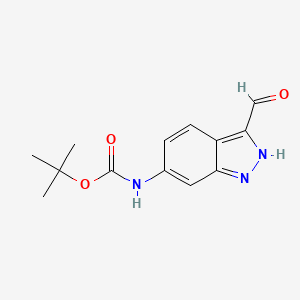

![N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2884432.png)